5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to ensure high atom economy and waste-free transformations. For instance, the benzannulation of tetraynes and imidazole derivatives in toluene has been reported to yield isoindole-1,3-dione derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions are often multifunctionalized isoindole-1,3-dione derivatives, which can have applications in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: Isoindole-1,3-dione derivatives have shown promise in treating various diseases due to their biological activity.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials
Mechanism of Action
The mechanism by which 5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The fluorine atom and methoxyaniline group enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate pathways involved in cell signaling, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative with similar structural features.
N-Substituted Isoindole-1,3-diones: Compounds with different substituents on the nitrogen atom, offering varied biological activities.
Fluoroindoles: Compounds with a fluorine atom in the indole ring, sharing some chemical properties with 5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione
Uniqueness
This compound stands out due to its specific combination of a fluorine atom and a methoxyaniline group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
5-fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-22-14-5-3-2-4-13(14)18-9-19-15(20)11-7-6-10(17)8-12(11)16(19)21/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNBYKSPOAJLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.